synthesis pathway and chemical synthesis of manidipine hydrochloride
synthesis pathway and chemical synthesis of manidipine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core synthesis pathways and chemical manufacturing processes for Manidipine Hydrochloride, a dihydropyridine calcium channel blocker used as an antihypertensive agent. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support research, development, and manufacturing activities.
Overview of the Synthetic Pathway
The chemical synthesis of manidipine hydrochloride is a multi-step process that has been refined to improve yield, purity, and industrial scalability. The primary and most commercially viable pathway initiates from N-hydroxyethyl piperazine and culminates in the formation of the final hydrochloride salt. The key stages of this synthesis are:
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N-Alkylation: The synthesis begins with the alkylation of N-(2-hydroxyethyl)piperazine with a benzhydryl halide, typically benzhydryl bromide or chloride, to introduce the bulky diphenylmethyl group. This reaction is crucial for the final molecule's pharmacological activity.
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Acylation: The resulting 2-(4-benzhydrylpiperazin-1-yl)ethanol is then acylated using diketene. This step introduces an acetoacetate moiety, which is a key precursor for the dihydropyridine ring formation.
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Hantzsch Dihydropyridine Synthesis: The core dihydropyridine ring is constructed via a three-component condensation reaction, a variation of the Hantzsch synthesis. This involves the reaction of the acylated intermediate with m-nitrobenzaldehyde and methyl 3-aminocrotonate.
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Salt Formation: The final step involves the conversion of the manidipine free base into its more stable and water-soluble hydrochloride salt. This is typically achieved by treating the free base with a solution of hydrogen chloride in an organic solvent.
An alternative, though less common, synthetic approach involves the initial formation of the dihydropyridine ring system followed by the esterification with the 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol side chain.
Visualized Synthesis Pathway
The following diagram illustrates the primary synthetic route for manidipine hydrochloride.
Caption: Primary synthetic pathway of Manidipine Hydrochloride.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of manidipine hydrochloride, compiled from various patented processes.
Synthesis of 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine (Intermediate I)
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Materials: N-hydroxyethyl piperazine, diphenylmethyl chloride, potassium carbonate, N,N-dimethylformamide (DMF).
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Procedure: To a reactor vessel, add N-hydroxyethyl piperazine, DMF, and potassium carbonate. The molar ratio of N-hydroxyethyl piperazine to potassium carbonate to diphenylmethyl chloride is typically 1: (1.8 - 3): (1 - 1.5)[1]. The mixture is stirred, and diphenylmethyl chloride is added portion-wise. The reaction is allowed to proceed at room temperature. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ether. The organic layer is washed, dried, and concentrated to yield 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine[1][2].
Synthesis of 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetate (Intermediate II)
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Materials: 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine, ethyl acetate, 4-dimethylaminopyridine (DMAP), diketene.
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Procedure: The previously synthesized intermediate is dissolved in ethyl acetate, and a catalytic amount of DMAP is added[1]. The solution is cooled to between -10°C and -5°C. Diketene is then added slowly while maintaining the low temperature. The reaction mixture is stirred at this temperature for a period and then allowed to warm to room temperature (20-30°C) and stirred for an extended period (e.g., 20 hours)[1]. The reaction is then quenched, typically with a dilute aqueous sodium hydroxide solution, and the organic layer is separated, washed, and concentrated to give the acetoacetate intermediate[1].
Synthesis of Manidipine (Free Base)
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Materials: 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetate, m-nitrobenzaldehyde, methyl 3-aminocrotonate, isopropanol.
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Procedure: The acetoacetate intermediate, m-nitrobenzaldehyde, and methyl 3-aminocrotonate are charged into a reactor with isopropanol as the solvent. The molar ratio of the three reactants is approximately 1:1:1[1]. The mixture is heated to reflux (around 75-85°C) and maintained for several hours (6-16 hours)[1]. After the reaction is complete, the isopropanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with warm water to remove impurities. The organic layer is then dried and concentrated to yield manidipine free base as an oil or solid[1][3].
Synthesis of Manidipine Hydrochloride
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Materials: Manidipine free base, hydrochloric acid in an organic solvent (e.g., methanol or ethanol).
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Procedure: The crude manidipine free base is dissolved in a suitable organic solvent like methanol. A solution of hydrogen chloride in an organic solvent (e.g., methanolic HCl) is then added while stirring at room temperature[1][3]. The hydrochloride salt precipitates out of the solution. The mixture is stirred for a period to ensure complete salt formation and then cooled to promote crystallization. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield manidipine hydrochloride[1][3]. Recrystallization from a suitable solvent system, such as methanol or ethanol, can be performed to achieve higher purity[3].
Quantitative Data Summary
The following tables summarize the quantitative data, including yields and purity, as reported in various sources for the key synthetic steps.
Table 1: Yields of Manidipine Synthesis Intermediates and Final Product
| Step | Starting Material(s) | Product | Reported Yield (%) | Source(s) |
| Synthesis of N-(2-hydroxyethyl)piperazine | Piperazine, Ethylene Oxide | N-(2-hydroxyethyl)piperazine | 81.7 | [2] |
| Synthesis of Manidipine | 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetate, m-nitrobenzaldehyde, 3-aminobutene acid methyl esters | Manidipine | 41 - 57 | [1] |
| Synthesis of Manidipine Free Base | 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate, m-nitrobenzaldehyde, Methyl 3-aminocrotonate | Manidipine Free Base | 44.5 - 47.0 | [3][4] |
| Conversion of Manidipine Free Base to Manidipine Hydrochloride | Manidipine Free Base, Hydrochloric acid/methanol solution | Manidipine Hydrochloride | 70 - 80.2 | [1][3][4] |
Table 2: Purity and Melting Point of Manidipine and its Hydrochloride Salt
| Compound | Purity (HPLC) | Melting Point (°C) | Source(s) |
| Manidipine Free Base | >99% | 123.2 - 127.8 | [3][4] |
| Manidipine Hydrochloride | 99.56 - 99.78% | 174 - 182 | [2][3][4] |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of manidipine free base.
Caption: Experimental workflow for Manidipine synthesis.
Conclusion
The synthesis of manidipine hydrochloride is a well-established process, with several patented variations aimed at optimizing yield and purity for industrial production. The core of the synthesis relies on the robust Hantzsch dihydropyridine synthesis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important antihypertensive agent. Careful control of reaction conditions and purification steps is critical to achieving the high purity required for pharmaceutical applications.
References
- 1. CN104292150A - Synthetic process of manidipine hydrochloride - Google Patents [patents.google.com]
- 2. Preparation method of manidipine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102875451B - Improved method for synthesis process of manidipine hydrochloride - Google Patents [patents.google.com]
- 4. CN102875451A - Improved method for synthesis process of manidipine hydrochloride - Google Patents [patents.google.com]
